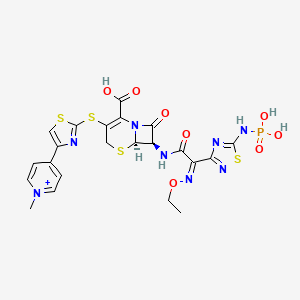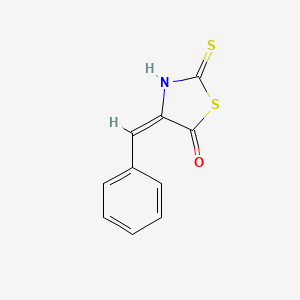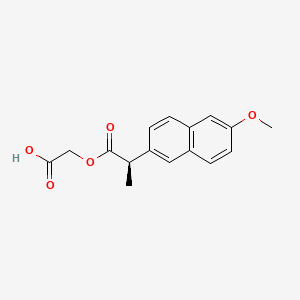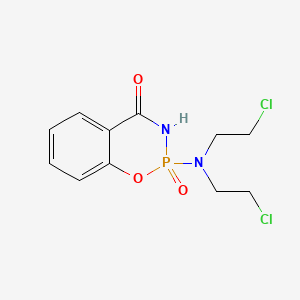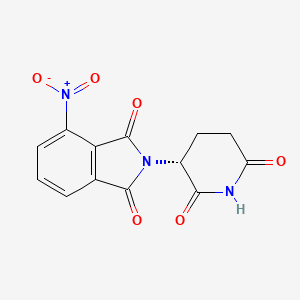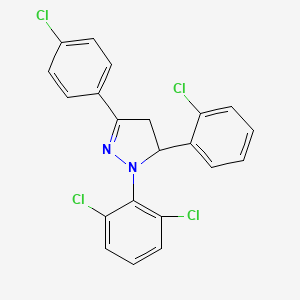
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine is a heterocyclic compound that belongs to the class of seven-membered ring systems containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which significantly reduces the reaction time and increases the yield .
Another approach involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused derivatives. This method involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles in one pot .
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of microwave irradiation, are often employed to enhance the efficiency and sustainability of the synthetic processes .
Chemical Reactions Analysis
Types of Reactions
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the halogenated positions of the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: This compound shares a similar core structure but lacks the isoxazole ring.
Dibenzo[b,f][1,4]thiazepine: Similar to the oxazepine derivative but contains a sulfur atom instead of oxygen.
Benzodiazepines: These compounds have a similar seven-membered ring system but with different heteroatoms and substitution patterns.
Uniqueness
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine is unique due to the presence of both nitrogen and oxygen atoms in its ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85008-74-8 |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene |
InChI |
InChI=1S/C21H16N2O/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)21(19)24-23-20/h1-13,19,21-22H |
InChI Key |
SJUGKSOCPVFVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3C2C4=CC=CC=C4NC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


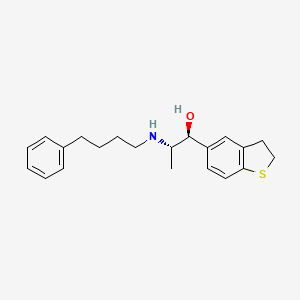
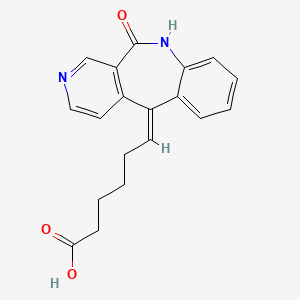
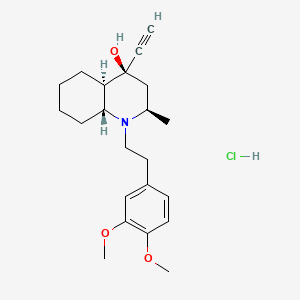
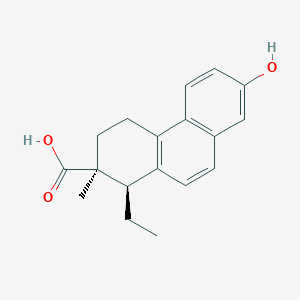
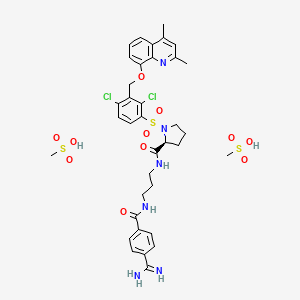

![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
